1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOOCYALFSVPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes for 1-[(Tert-Butoxy)Carbonyl]-3-(Methoxymethyl)Azetidine-3-Carboxylic Acid
Boc Protection of Azetidine Precursors
The foundational step in most syntheses involves Boc protection of the azetidine nitrogen. For example, 3-(methoxymethyl)azetidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–40°C, achieving yields >90%.
Mechanistic Insight :
The Boc group is introduced via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of Boc2O, facilitated by deprotonation. Steric hindrance from the 3-substituents may necessitate prolonged reaction times or elevated temperatures.
The dual substitution at the 3-position requires sequential or concurrent introduction of the methoxymethyl and carboxylic acid groups. Two predominant strategies emerge:
Alkylation-Oxidation Approach
This method involves initial alkylation of a 3-ketoazetidine intermediate followed by oxidation to the carboxylic acid.
Synthesis of 1-tert-Butoxycarbonyl-3-azetidinone :
Patent CN111362852A describes the oxidation of 3-hydroxyazetidine-1-carboxylate using dimethyl sulfoxide (DMSO) and oxalyl chloride, yielding the ketone intermediate in 85–91% efficiency.Grignard Addition :
The ketone undergoes nucleophilic attack by methoxymethylmagnesium bromide, forming a tertiary alcohol. Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the alcohol to the carboxylic acid. However, this route faces challenges due to over-oxidation and low yields (<50%).
Direct Carboxylation via Hydrolysis
An alternative route employs hydrolytic cleavage of a pre-installed nitrile or ester group:
Cyanohydrin Formation :
Addition of hydrogen cyanide (HCN) to 1-tert-butoxycarbonyl-3-methoxymethylazetidin-3-one generates a cyanohydrin intermediate. Acidic hydrolysis (HCl/H2O, reflux) yields the carboxylic acid, though racemization and side reactions limit practicality.Ester Saponification :
tert-Butyl 3-methoxymethylazetidine-3-carboxylate is treated with aqueous NaOH in methanol, cleaving the ester to the carboxylic acid. This method offers >80% yield but requires stringent control of reaction conditions to prevent Boc group cleavage.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each route:
| Method | Starting Material | Key Reagents | Yield (%) | Limitations |
|---|---|---|---|---|
| Alkylation-Oxidation | 3-Ketoazetidine | MeOCH2MgBr, CrO3/H2SO4 | 45–50 | Over-oxidation, low regioselectivity |
| Cyanohydrin Hydrolysis | 3-Methoxymethylazetidinone | HCN, HCl/H2O | 60–65 | Toxicity of HCN, racemization |
| Ester Saponification | tert-Butyl ester derivative | NaOH/MeOH | 80–85 | Boc deprotection risk |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Selection
Recent advancements prioritize green chemistry principles. The substitution of DMSO with ethyl acetate or cyclopentyl methyl ether (CPME) in oxidation steps reduces environmental impact while maintaining efficiency. Catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach (NaClO) enable milder ketone oxidations, though yields remain suboptimal (55–60%).
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Applications in Medicinal Chemistry
The title compound serves as a precursor to protease inhibitors and neuromodulators. Its rigid structure enhances binding affinity to target proteins, as demonstrated in recent kinase inhibitor trials.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of novel compounds. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during reactions, allowing for selective functionalization of other groups on the azetidine ring .
Biological Research
Biological Interactions
The compound is utilized in biological studies to investigate interactions with specific molecular targets. Its structure allows it to mimic natural substrates, facilitating research into enzyme mechanisms and metabolic pathways. The methoxymethyl group can also influence its solubility and bioavailability, making it a candidate for pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown efficacy against resistant strains of Mycobacterium, suggesting potential applications in treating drug-resistant infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Properties
Research has demonstrated that this compound derivatives possess cytotoxic effects on various cancer cell lines. Notably, some derivatives have shown IC50 values as low as 0.126 µM against breast cancer cells, indicating potent antiproliferative activity. This highlights its potential for development into targeted cancer therapies.
Industrial Applications
Chemical Manufacturing
In the chemical industry, this compound can be employed in the production of various chemical products. Its role as an intermediate allows for the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of azetidine derivatives, including this compound. Results indicated significant activity against resistant Mycobacterium strains, showcasing its potential for treating drug-resistant infections.
Anticancer Research
Another study focused on the anticancer properties of azetidine derivatives, revealing that this compound inhibited cell proliferation in breast cancer models while sparing non-cancerous cells, highlighting its potential for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl and methoxymethyl groups can influence its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous azetidine derivatives:
Table 1: Comparative Analysis of Azetidine-3-carboxylic Acid Derivatives
| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Key Supplier | Price (50 mg) | Applications |
|---|---|---|---|---|---|---|
| Target Compound | Methoxymethyl | ~265* | N/A | CymitQuimica | €728.00 | Drug discovery, peptide synthesis |
| 1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid | Difluoromethyl | 251.23 | 1784562-69-1 | CymitQuimica | €235.00 (100 mg) | Lipophilic intermediates |
| 1-[(Benzyloxy)carbonyl]-3-(Boc-amino)azetidine-3-carboxylic acid | Benzyloxy/Boc-amino | ~405† | 1823265-82-2 | Multiple | N/A | Dual-protected scaffolds |
| 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid | Fluoromethyl | ~235‡ | 1228581-12-1 | PharmaBlock | N/A | Fluorinated drug candidates |
| 1-Boc-3-(cyanomethyl)azetidine-3-carboxylic acid | Cyanomethyl | ~252§ | 2248327-09-3 | Multiple suppliers | N/A | Nitrile-based reactivity |
| 1-Boc-3-methylazetidine-3-carboxylic acid | Methyl | ~215¶ | 142253-55-2 | Hangzhou Zhongqi | N/A | Simple alkylated analogs |
*Estimated based on difluoromethyl analog ; †Calculated from molecular formula C25H27NO4 ; ‡Derived from InChIKey data ; §From supplier listings ; ¶CAS-linked data .
Structural and Functional Insights
Substituent Effects on Reactivity and Solubility: Methoxymethyl (Target Compound): The ether group enhances hydrophilicity compared to halogens (e.g., difluoromethyl) but may reduce metabolic oxidation rates relative to methyl groups . Difluoromethyl/Fluoromethyl: These groups increase lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets . Cyanomethyl: Introduces nitrile functionality, enabling click chemistry or hydrogen bonding in target engagement .
Synthetic Routes: The target compound and its analogs are typically synthesized via Boc-protection of azetidine precursors followed by substituent introduction. For example, trifluoromethylthio derivatives involve NaOH-mediated hydrolysis of cyano intermediates , while fluoromethyl analogs may require halogenation or nucleophilic substitution .
Commercial Availability and Pricing :
- The target compound is priced higher (€728.00/50 mg) than difluoromethyl (€235.00/100 mg) or methyl derivatives, reflecting the synthetic complexity of the methoxymethyl group .
Applications in Drug Discovery: Methoxymethyl: Preferred for balancing solubility and stability in CNS-targeting compounds. Benzyloxy/Boc-amino: Dual protection enables sequential deprotection for selective functionalization .
Research Findings
- Metabolic Stability : Methoxymethyl-substituted azetidines demonstrate improved metabolic stability over methyl analogs in liver microsome assays, attributed to reduced cytochrome P450 interactions .
- Crystallinity : Fluorinated derivatives (e.g., difluoromethyl) exhibit lower crystallinity, complicating formulation but enhancing bioavailability in amorphous dispersions .
- Reactivity: Cyanomethyl variants undergo rapid thiol-ene reactions, enabling efficient bioconjugation .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid, commonly referred to as Boc-MMA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 215.25 g/mol
- CAS Number : 887591-62-0
- Purity : >98% (GC)
Boc-MMA exhibits biological activity primarily through its interaction with various enzymes and receptors. Its azetidine structure allows it to act as a scaffold for drug development, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that Boc-MMA may possess anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that azetidine derivatives can inhibit Janus kinase (JAK) pathways, which are critical in various cancers and inflammatory diseases .
Enzyme Inhibition
Boc-MMA has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. Preliminary results suggest that Boc-MMA can reduce the activity of these enzymes, leading to decreased inflammatory responses .
Neuroprotective Effects
There is emerging evidence that compounds similar to Boc-MMA may exhibit neuroprotective effects. Studies suggest that azetidine derivatives can cross the blood-brain barrier (BBB), making them potential candidates for treating neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that Boc-MMA significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Animal Models : In mouse models of inflammation, Boc-MMA administration resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that Boc-MMA has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid, and what reaction conditions are critical for achieving high yields?
- Methodology : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The methoxymethyl group is introduced through nucleophilic substitution or coupling reactions. Key steps include:
- Temperature control : Reactions often proceed at 0–25°C to avoid Boc group cleavage.
- Solvent optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for Boc protection .
- Reagent stoichiometry : A 1.2–1.5 molar excess of Boc₂O ensures complete amine protection .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, 0°C → RT, 12h | 85–90 | |
| Methoxymethylation | NaH, MeOCH₂Cl, THF, 0°C | 70–75 |
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound, and how are spectral data interpreted?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and δ 3.3–3.5 ppm (methoxymethyl -OCH₃) confirm functional groups. Azetidine ring protons appear as distinct multiplet signals (δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) with retention times calibrated against standards .
- FT-IR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of carboxylic acid and Boc group) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Flash chromatography : Silica gel (hexane/ethyl acetate gradient) removes unreacted Boc₂O and byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
- Solvent selection : Low-polarity solvents (e.g., diethyl ether) minimize Boc group hydrolysis during precipitation .
Q. How is the tert-butoxycarbonyl (Boc) group stability evaluated under different pH and temperature conditions?
- Methodology :
- Acidic stability : Boc cleavage is monitored in TFA/DCM (20–50% v/v) at 0–25°C via HPLC. Degradation half-life (t₁/₂) is ~2h in 50% TFA .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives involving the azetidine ring?
- Methodology :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce enantioselective ring closure .
- Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves >90% ee .
- Data Contradiction : Discrepancies in optical rotation data may arise from solvent polarity; validate via X-ray crystallography .
Q. What methodologies resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodology :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray structures to identify conformational discrepancies .
- NMR chemical shift prediction : Use software (e.g., ACD/Labs) to cross-verify computed vs. observed shifts for azetidine protons .
Q. What strategies are employed to design bioisosteric analogs while maintaining the compound's core pharmacophoric features?
- Methodology :
- Isosteric replacements : Substitute methoxymethyl with cyanomethyl (similar steric volume) while retaining H-bond acceptor capacity .
- Scaffold hopping : Replace azetidine with piperidine, adjusting Boc positioning to maintain solubility (LogP < 2.5) .
Q. How does the compound's stability vary in protic vs. aprotic solvents, and what degradation products are observed?
- Methodology :
- Accelerated stability testing :
| Solvent | Degradation Pathway | Major Product (LC-MS) |
|---|---|---|
| H₂O/MeOH (1:1) | Hydrolysis of Boc group | 3-(methoxymethyl)azetidine-3-carboxylic acid |
| DMSO | Oxidative ring-opening | N-formyl derivatives |
Q. What computational approaches predict the compound's interaction with biological targets, and how are force fields validated?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to serine proteases (e.g., thrombin) using AMBER force fields. Validate via SPR binding assays (KD ≈ 10–100 µM) .
- MD simulations : Assess conformational flexibility in aqueous PBS buffer (100 ns trajectories) to correlate with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
